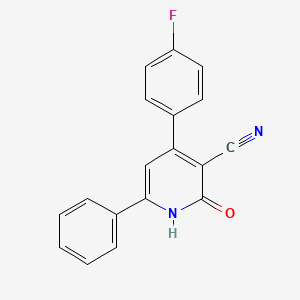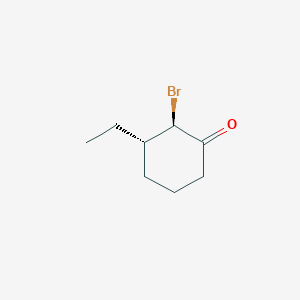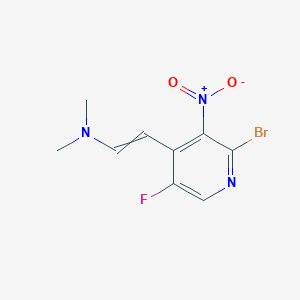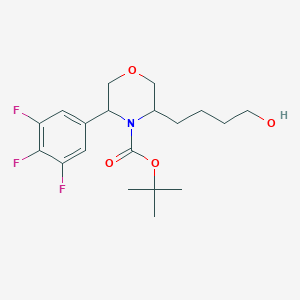
Piperazin-1-yl(1,3-thiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazin-1-yl(1,3-thiazol-4-yl)methanone is a heterocyclic compound that features both piperazine and thiazole moieties. These structures are significant in medicinal chemistry due to their diverse biological activities. Piperazine derivatives are known for their antiviral, antipsychotic, and antimicrobial properties, while thiazole derivatives are recognized for their roles in various pharmacological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazin-1-yl(1,3-thiazol-4-yl)methanone typically involves multi-step procedures. One common method includes the reaction of piperazine with thiazole derivatives under controlled conditions. The reaction often requires the use of solvents like toluene and catalysts to facilitate the process. The mixture is then treated with activated carbon and filtered to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazin-1-yl(1,3-thiazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Piperazin-1-yl(1,3-thiazol-4-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including antiviral, antipsychotic, and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Piperazin-1-yl(1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperazine and thiazole derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic properties.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone: Studied for its cytotoxic activity against cancer cells
Uniqueness
Piperazin-1-yl(1,3-thiazol-4-yl)methanone is unique due to its combined piperazine and thiazole moieties, which confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a valuable compound in various fields of research and application .
Eigenschaften
Molekularformel |
C8H11N3OS |
|---|---|
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
piperazin-1-yl(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C8H11N3OS/c12-8(7-5-13-6-10-7)11-3-1-9-2-4-11/h5-6,9H,1-4H2 |
InChI-Schlüssel |
YHMPFVRUOSPJSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)C2=CSC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid](/img/structure/B12627806.png)

![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B12627816.png)
![ethyl 4-(N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12627817.png)

![(2Z)-3-(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B12627821.png)
![Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane](/img/structure/B12627825.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B12627830.png)


![N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12627835.png)
